molecular formula C12H12O2 B12994387 (4-(5-Methylfuran-2-yl)phenyl)methanol

(4-(5-Methylfuran-2-yl)phenyl)methanol

Cat. No.: B12994387
M. Wt: 188.22 g/mol
InChI Key: GOGWRSQHXWCRNM-UHFFFAOYSA-N
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Description

(4-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methylfuran-2-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and benzaldehyde.

    Reaction Conditions: The key step involves the reaction of 5-methylfuran with benzaldehyde under acidic or basic conditions to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methylfuran-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-(5-Methylfuran-2-yl)phenyl)aldehyde or (4-(5-Methylfuran-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (4-(5-Methylfuran-2-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(5-Methylfuran-2-yl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(5-Methylfuran-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of Pathways: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol
  • (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol

Uniqueness

(4-(5-Methylfuran-2-yl)phenyl)methanol is unique due to its specific substitution pattern on the furan and phenyl rings, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[4-(5-methylfuran-2-yl)phenyl]methanol

InChI

InChI=1S/C12H12O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7,13H,8H2,1H3

InChI Key

GOGWRSQHXWCRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)CO

Origin of Product

United States

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